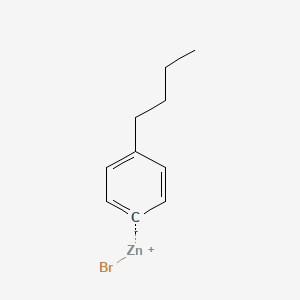
4-n-ButylphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-n-ButylphenylZinc bromide is an organozinc compound with the molecular formula C10H13BrZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is particularly valuable in the field of organometallic chemistry due to its ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-n-ButylphenylZinc bromide can be synthesized through the reaction of 4-n-butylphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of zinc powder in THF.
- Addition of 4-n-butylphenyl bromide to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-n-ButylphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a base such as lithium chloride (LiCl) to enhance the reactivity of the zinc reagent.
Cross-Coupling: Palladium or nickel catalysts are often used to facilitate the coupling reactions. The reactions are usually conducted under inert atmosphere conditions to prevent oxidation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are typically biaryl or alkyl-aryl compounds.
Applications De Recherche Scientifique
4-n-ButylphenylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be employed in the modification of biomolecules for studying biological processes.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of advanced materials and fine chemicals.
Mécanisme D'action
The mechanism of action of 4-n-ButylphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including nucleophilic addition and substitution reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by coordinating with the reactants and stabilizing the transition state.
Comparaison Avec Des Composés Similaires
Similar Compounds
PhenylZinc bromide: Similar in structure but lacks the butyl group, making it less sterically hindered.
4-n-ButylphenylMagnesium bromide: A Grignard reagent with similar reactivity but different metal center (magnesium instead of zinc).
Uniqueness
4-n-ButylphenylZinc bromide is unique due to its specific reactivity profile and the presence of the butyl group, which can influence the steric and electronic properties of the compound. This makes it particularly useful in certain synthetic applications where other organometallic reagents may not be as effective.
Propriétés
Formule moléculaire |
C10H13BrZn |
|---|---|
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
bromozinc(1+);butylbenzene |
InChI |
InChI=1S/C10H13.BrH.Zn/c1-2-3-7-10-8-5-4-6-9-10;;/h5-6,8-9H,2-3,7H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
STRNWPGINDUOBV-UHFFFAOYSA-M |
SMILES canonique |
CCCCC1=CC=[C-]C=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


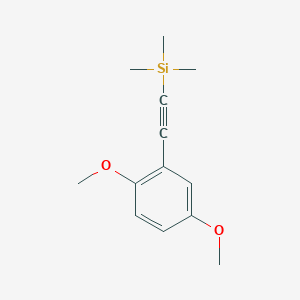
![2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B14879499.png)
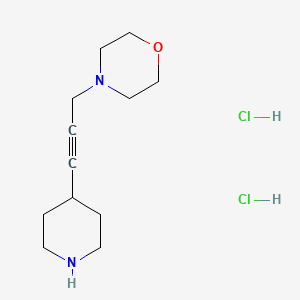
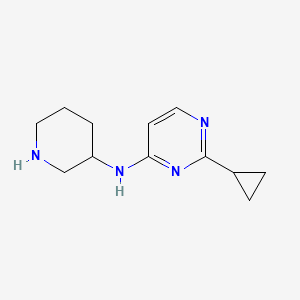
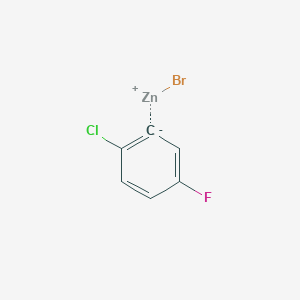
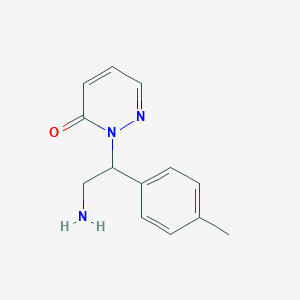
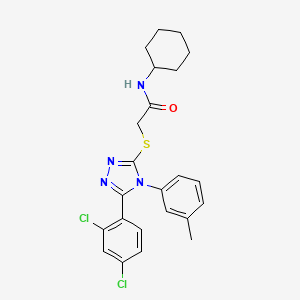
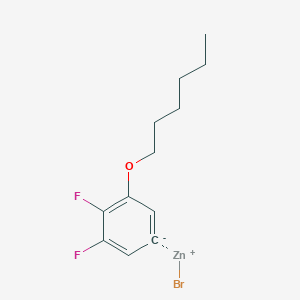
![(6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B14879539.png)
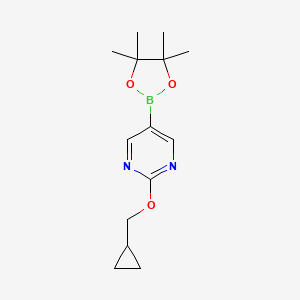
![N-cyclopropyl-1-(2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide](/img/structure/B14879559.png)

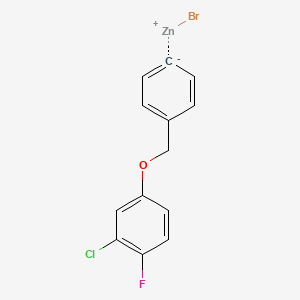
![4-[(2'-Fluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14879588.png)
